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Compound of Interest |

Compound Name: (5-Chloro-indan-1-yl)-methanol
CAS No.: 711017-67-3
Cat. No.: B8185291
. J

Protocol ID: AN-IND-05-CL | Version: 2.1

Target Molecule: (5-Chloro-2,3-dihydro-1H-inden-1-
yl)methanol

Executive Summary & Strategic Analysis

This application note details a robust, scalable protocol for the synthesis of (5-Chloro-indan-1-
yl)-methanol from 5-chloro-1-indanone. This transformation represents a one-carbon
homologation of the indanone scaffold, a critical structural motif in the development of CNS-
active agents (e.g., melatonin receptor agonists, monoamine reuptake inhibitors).

Synthetic Strategy Selection: While direct homologation can be achieved via multiple routes,
this guide prioritizes the Modified Wittig-Levine Homologation over the Corey-Chaykovsky
epoxide rearrangement.

o Why Wittig-Levine? The rearrangement of spiro-epoxides (Corey-Chaykovsky product) on
strained fused rings like indane often competes with ring expansion to tetralones (6-
membered rings). The Wittig-Levine route, utilizing (methoxymethyl)triphenylphosphonium
chloride, offers superior regiocontrol, guaranteeing the retention of the 5-membered ring
architecture.

Key Reaction Sequence:
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e Homologation: Conversion of ketone to enol ether.
e Hydrolysis: Unmasking the C1l-aldehyde.

¢ Reduction: Chemoselective reduction to the primary alcohol.

Reaction Mechanism & Workflow

The synthesis proceeds through a nucleophilic addition of a phosphorus ylide, followed by acid-
catalyzed hydrolysis and hydride reduction.
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Figure 1: Step-wise synthetic workflow for the homologation of 5-chloro-1-indanone.

Detailed Experimental Protocol
Phase 1. Formation of the Enol Ether (Wittig Homologation)
Objective: Convert the C=0 carbonyl into a C=C-OCH3 enol ether.

Reagents & Materials:
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Reagent Equiv. Role

5-Chloro-1-indanone 1.0 Substrate

Methoxymethyl)triphenylphos
( _ Y -y) prenyp 1.3 Wittig Salt
phonium chloride

Potassium tert-butoxide
(KOtBuU)

1.4 Base

| THF (Anhydrous) | - | Solvent |
Step-by-Step:

e Ylide Generation: In a flame-dried 3-neck flask under Argon, suspend
(methoxymethyl)triphenylphosphonium chloride (1.3 eq) in anhydrous THF (0.5 M
concentration relative to phosphonium salt).

o Deprotonation: Cool the suspension to 0°C. Add KOtBu (1.4 eq) portion-wise over 15
minutes. The solution should turn deep red/orange, indicating ylide formation. Stir for 30
minutes at 0°C.

¢ Substrate Addition: Dissolve 5-chloro-1-indanone (1.0 eq) in a minimal amount of anhydrous
THF. Add this solution dropwise to the ylide mixture at 0°C.

¢ Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3-5 hours.

o Self-Validation: Monitor by TLC (Hexane/EtOAc 8:1). The ketone spot (UV active) should
disappear, replaced by a less polar enol ether spot.

o Workup: Quench with saturated aqueous

. Extract with
(3x). Wash combined organics with brine, dry over

, and concentrate.
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 Purification: Pass through a short silica plug (eluting with Hexanes) to remove
triphenylphosphine oxide (TPPO). Note: The enol ether is hydrolytically unstable; proceed
immediately to Phase 2.

Phase 2: Hydrolysis & Reduction (One-Pot Sequence)

Objective: Unmask the aldehyde and immediately reduce it to the alcohol to prevent
racemization or oxidation.

Reagents & Materials:

Reagent Equiv. Role
Enol Ether (Crude) 1.0 Intermediate
6N HCI 5.0 Hydrolysis Catalyst

| Sodium Borohydride (
) | 2.0 | Reducing Agent | | THF / Methanol | - | Solvents |
Step-by-Step:

o Hydrolysis: Dissolve the crude enol ether in THF (0.2 M). Add 6N HCI (5 eq) and stir
vigorously at RT for 2 hours.

o Mechanistic Insight: The acid protonates the enol ether double bond, allowing water to
attack, forming a hemiacetal which collapses to the aldehyde (5-chloroindan-1-
carboxaldehyde).

o Neutralization: Carefully neutralize the reaction mixture to pH ~7 using saturated

solution. Do not isolate the aldehyde (it is prone to air oxidation).

e Solvent Switch: Dilute the biphasic mixture with Methanol (MeOH) to create a miscible co-
solvent system (THF:MeOH ~ 1:1).

e Reduction: Cool to 0°C. Add
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(2.0 eq) portion-wise (gas evolution will occur). Stir for 1 hour at 0°C.

o Final Workup: Quench with water. Remove volatiles (THF/MeOH) under reduced pressure.

Extract the aqueous residue with Dichloromethane (DCM) (3x).

« Purification: Purify the crude oil via Flash Column Chromatography (Silica Gel, Gradient O

30% EtOAc in Hexanes).

Quality Contro| & Characterization

Parameter

Expected Value

Notes

Physical State

Viscous Oil or Low-melting
Solid

Depends on purity and

enantiomeric excess (if chiral).

Yield (Overall)

65% - 75%

From Indanone.

1H NMR (Diagnostic)

3.6-3.8 ppm (m, 2H, -CH20H)

Distinct ABX system for the
hydroxymethyl group.

1H NMR (Diagnostic)

3.2-3.4 ppm (m, 1H, Ar-CH-R)

Benzylic proton at C1.

IR Spectroscopy

~3350 cm

(Broad)

O-H stretch (Alcohol). Absence
of C=0 stretch.

Safety & Hazard Analysis

o Potassium tert-butoxide (KOtBu): Moisture sensitive and corrosive. Handle in a glovebox or

under active inert gas flow.

e Phosphonium Salts: Toxic if inhaled. Use a fume hood.

» Sodium Borohydride: Reacts with water/acid to release Hydrogen gas (flammable). Ensure

proper venting during the quench step.

Troubleshooting Guide
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Figure 2: Troubleshooting logic for common synthetic failures.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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